4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Overview
Description
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: is a chemical compound with a molecular structure that includes a fluorophenyl group, a hydroxymethyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile typically involves the following steps:
Benzonitrile Derivatization: : The starting material, benzonitrile, undergoes a derivatization reaction to introduce the hydroxymethyl group.
Coupling Reaction: : The final step involves a coupling reaction to combine the fluorophenyl and hydroxymethyl groups with the benzonitrile core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the fluorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are employed.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : 4-[(3-Fluorophenyl)(carboxy)methyl]benzonitrile
Reduction: : 4-[(3-Fluorophenyl)(hydroxymethyl)]benzylamine
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : The fluorophenyl group can interact with various biological targets, such as enzymes or receptors.
Pathways: : The hydroxymethyl and nitrile groups can participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: : 4-[(2-Fluorophenyl)(hydroxy)methyl]benzonitrile, 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Uniqueness: : The position of the fluorophenyl group and the presence of the hydroxymethyl group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(3-fluorophenyl)-hydroxymethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFKUCGZVOHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678850 | |
Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944648-35-5 | |
Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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